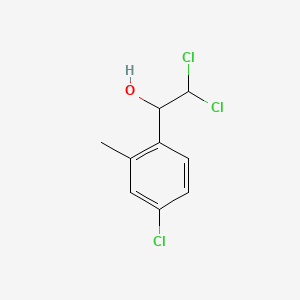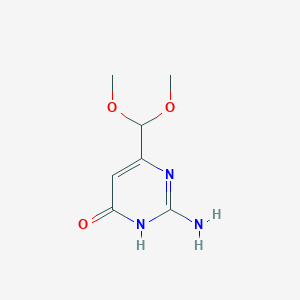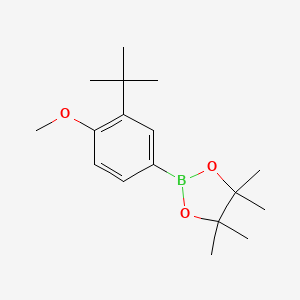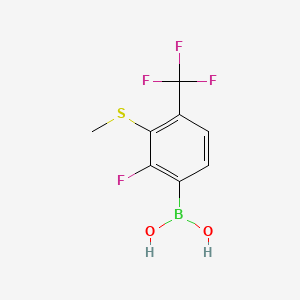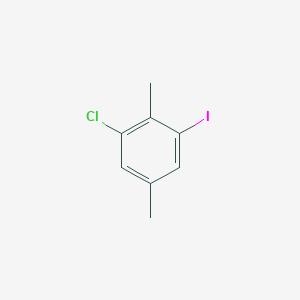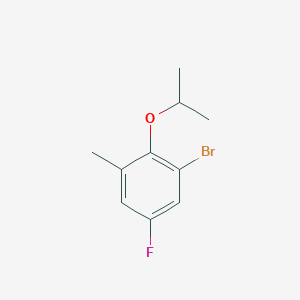
1-Bromo-5-fluoro-2-isopropoxy-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-fluoro-2-isopropoxy-3-methylbenzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, substituted with bromine, fluorine, isopropoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-fluoro-2-isopropoxy-3-methylbenzene typically involves multiple steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF).
Isopropoxylation: The isopropoxy group can be added through a Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide.
Methylation: The methyl group can be introduced using a Friedel-Crafts alkylation with methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-5-fluoro-2-isopropoxy-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur due to the presence of bromine and fluorine atoms.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove halogen atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) can facilitate these reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are effective.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation can produce alcohols or ketones.
Aplicaciones Científicas De Investigación
1-Bromo-5-fluoro-2-isopropoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5-fluoro-2-isopropoxy-3-methylbenzene depends on its specific application. In general, the compound can act as an electrophile in substitution reactions, where it interacts with nucleophiles to form new chemical bonds. The presence of bromine and fluorine atoms enhances its reactivity, making it a valuable intermediate in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-3-fluoro-5-methylbenzene
- 1-Bromo-2-fluoro-5-isopropoxy-3-methylbenzene
- 1-Bromo-5-fluoro-3-iodo-2-methylbenzene
Uniqueness
1-Bromo-5-fluoro-2-isopropoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, isopropoxy, and methyl groups makes it a versatile compound for various synthetic applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H12BrFO |
|---|---|
Peso molecular |
247.10 g/mol |
Nombre IUPAC |
1-bromo-5-fluoro-3-methyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12BrFO/c1-6(2)13-10-7(3)4-8(12)5-9(10)11/h4-6H,1-3H3 |
Clave InChI |
DDNWHQZJZCSXBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC(C)C)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


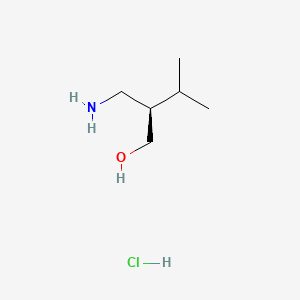
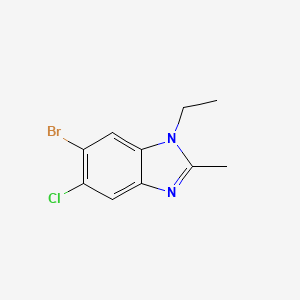
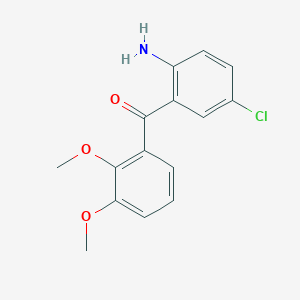
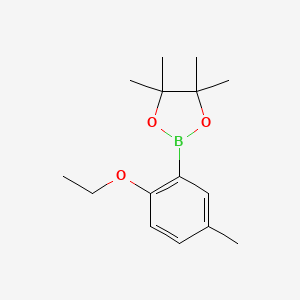
![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
